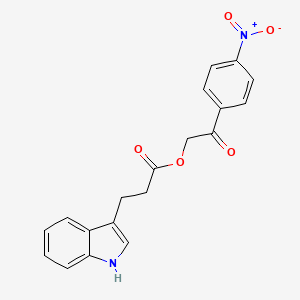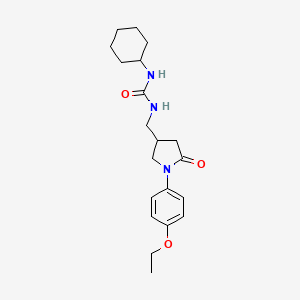![molecular formula C20H24N2O4S B2955190 3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922041-01-8](/img/structure/B2955190.png)
3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy
One significant application of benzenesulfonamide derivatives is in the field of photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, & Öztürk (2020) discusses a zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. This compound demonstrated useful properties as a photosensitizer, indicating potential for use in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield.
Antimicrobial Activity
Benzenesulfonamide derivatives have also been investigated for their antimicrobial properties. Alyar et al. (2018) Alyar et al. synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, and their metal complexes. These compounds displayed antimicrobial activities against various bacterial strains, highlighting their potential as antimicrobial agents.
Enzyme Inhibition
Another application area is enzyme inhibition, which is crucial for developing therapeutic agents for various diseases. For instance, Alyar et al. (2019) Alyar, Şen, Özmen, Alyar, Adem, & Şen synthesized Schiff bases from sulfamethoxazole/sulfisoxazole and investigated their effects on enzyme activities. These compounds acted as inhibitors for enzymes like tyrosinase and α-amylase, indicating potential therapeutic applications.
Synthesis of Novel Compounds
The role of benzenesulfonamide derivatives in the synthesis of novel compounds is also noteworthy. Khodairy, Ali, and El-wassimy (2016) Khodairy, Ali, & El-wassimy demonstrated the use of 4-toluenesulfonamide as a building block for synthesizing new triazepines, pyrimidines, and azoles. These compounds showed good antifungal activity, underlining the significance of benzenesulfonamide derivatives in developing new bioactive compounds.
Environmental Impact Studies
Benzenesulfonamide derivatives are also studied for their environmental impact. Maceira, Marcé, and Borrull (2018) Maceira, Marcé, & Borrull developed a method for determining benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples. This research aids in understanding the environmental presence and human exposure to these compounds.
properties
IUPAC Name |
3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-6-8-16(10-14(13)2)27(24,25)21-15-7-9-17-18(11-15)26-12-20(3,4)19(23)22(17)5/h6-11,21H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAWJEUWMGPVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-3-(2-hydroxy-3-(piperidin-1-yl)propyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B2955109.png)
![4-[2-(4-Fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2955110.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2955112.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B2955113.png)
![2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955114.png)

![5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2955117.png)

![N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine](/img/structure/B2955119.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2955126.png)
